molecular formula C8H14N2O2 B195812 (2R)-2-(2-oxopyrrolidin-1-yl)butanamide CAS No. 103765-01-1

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No. B195812
CAS RN: 103765-01-1
M. Wt: 170.21 g/mol
InChI Key: HPHUVLMMVZITSG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-(2-oxopyrrolidin-1-yl)butanamide” is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug discovery and organic synthesis. It is also a natural product found in Caenorhabditis elegans .


Molecular Structure Analysis

The molecular formula of “(2R)-2-(2-oxopyrrolidin-1-yl)butanamide” is C8H14N2O2 . Its InChI code is 1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 . The molecular weight is 170.21 g/mol .

Scientific Research Applications

Epilepsy Treatment

Levetiracetam is widely used as a treatment option for different types of epilepsy in both adults and children . It has been shown to be effective in seizure control and is well-tolerable . In a European randomized, double-blind, controlled trial, Levetiracetam was evaluated for 12 weeks as an add-on therapy at doses of 1000 (500 mg twice daily) and 2000 mg/day (1000 mg twice daily) against the placebo in patients with refractory epilepsy. The results showed a reduction in seizure frequency in 22.8% of patients in the 1000 mg group and 31.6% of patients in the 2000 mg group, compared with 10.4% of patients in the placebo group .

Mechanism of Action

Levetiracetam has a novel mechanism of action through an interaction with the synaptic vesicle protein 2A (SV2A) . It inhibits neuronal (N)-type high-voltage-activated calcium channels . Moreover, Levetiracetam has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Antiepileptogenic Properties

Levetiracetam has been shown to have antiepileptogenic properties . This means it not only controls seizures but may also prevent or reduce the occurrence of epilepsy.

Anti-inflammatory Properties

Levetiracetam has been found to have anti-inflammatory properties . This could potentially make it useful in treating conditions characterized by inflammation.

Neuroprotective Properties

Levetiracetam has been found to have neuroprotective properties . This means it may protect nerve cells against damage, degeneration, or impairment of function.

Antioxidant Properties

Levetiracetam has been found to have antioxidant properties . This means it may protect cells in the body from damage caused by harmful molecules called free radicals.

Pharmacokinetics

Levetiracetam has large between-subject variability, and several population pharmacokinetic studies have been performed to identify its pharmacokinetic covariates, and thus facilitate individualised therapy . Body weight was found to significantly influence the apparent clearance and volume of distribution, whereas renal function influenced the clearance . Coadministration with enzyme-inducing antiepileptic drugs (such as carbamazepine and phenytoin) increased the drug clearance by 9–22%, whereas coadministration with valproate acid decreased it by 18.8% .

Future Research Directions

Further studies are needed to evaluate Levetiracetam pharmacokinetics in neonates and pregnant women . This will help to optimize the use of Levetiracetam in these special populations.

Mechanism of Action

Levetiracetam, also known as ®-2-(2-oxopyrrolidin-1-yl)butanamide, (2R)-2-(2-oxopyrrolidin-1-yl)butanamide, or UCB-L 060, is a novel anticonvulsant agent used to manage various types of seizures in patients with epilepsy .

Target of Action

Levetiracetam’s primary target is the synaptic vesicle protein 2A (SV2A) . This protein plays a crucial role in the regulation of vesicle exocytosis, affecting the release of neurotransmitters into the synaptic cleft .

Mode of Action

Levetiracetam interacts with SV2A, which leads to a modulation of neurotransmitter release . It also affects intraneuronal Ca2+ levels by partial inhibition of N-type Ca2+ currents, and reducing the release of Ca2+ from intraneuronal stores . This interaction and the resulting changes contribute to its antiepileptic effects .

Biochemical Pathways

Levetiracetam’s action on SV2A affects the release of neurotransmitters, impacting various biochemical pathways. It has been suggested that it may influence calcium homeostasis, the GABAergic system, and AMPA receptors . These changes could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of levetiracetam .

Pharmacokinetics

Levetiracetam exhibits predictable, linear, and dose-proportional steady-state pharmacokinetics . After oral ingestion, it is rapidly absorbed, with peak concentration occurring after 1.3 hours, and its bioavailability is >95% . Its volume of distribution is 0.5–0.7 L/kg, and plasma protein binding is 0% . Levetiracetam is minimally metabolized within the body .

Result of Action

The interaction of levetiracetam with its targets and the subsequent changes in neurotransmitter release and intracellular calcium levels contribute to its ability to control seizures . It has been shown to be effective in seizure control and is well-tolerable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of levetiracetam. For instance, the synthesis of levetiracetam has been shown to be influenced by enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146044
Record name UCB-L 060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e+02 g/L
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

103765-01-1, 102767-28-2
Record name UCB-L 060
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103765-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etiracetam
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB-L 060
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIRACETAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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